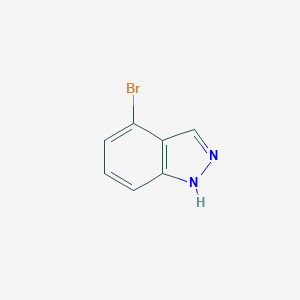
4-bromo-1H-indazole
Vue d'ensemble
Description
4-bromo-1H-indazole est un composé organique aromatique hétérocyclique qui contient un atome de brome lié à la quatrième position du cycle indazole. Les dérivés de l'indazole, dont le this compound, sont connus pour leurs activités biologiques significatives et sont largement utilisés en chimie médicinale pour le développement de divers agents thérapeutiques .
Applications De Recherche Scientifique
4-Bromo-1H-indazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: this compound derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.
Industry: It is used in the development of agrochemicals and materials science.
Mécanisme D'action
Target of Action
4-Bromo-1H-indazole is a biochemical reagent that primarily targets the respiratory system . It is used as a biological material or organic compound for life science-related research .
Mode of Action
It is known to interact with its targets in the respiratory system, potentially causing changes at the molecular level .
Biochemical Pathways
This compound is a medicinal intermediate used in the preparation of dual inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways are critical for cell proliferation and survival, and their dysregulation is often associated with various types of cancer.
Pharmacokinetics
Its solubility in ethanol suggests that it may have good bioavailability.
Result of Action
Given its use in the synthesis of inhibitors for key biochemical pathways, it is likely to have significant effects on cell proliferation and survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, its synthesis involves reactions that are sensitive to temperature and the nature of the solvent .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs affected are the respiratory system .
Orientations Futures
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities, hence they have gained considerable attention in the field of medicinal chemistry . Future research may focus on developing novel 4-bromo-1H-indazole derivatives with improved biological activities .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 4-bromo-1H-indazole implique généralement la cyclisation de dérivés de benzylidènehydrazine ortho-substitués. Une méthode courante commence par la préparation du 2-bromo-6-fluorobenzaldéhyde, qui est ensuite réagi avec de l'hydrazine pour former de la 2-bromo-6-fluorobenzylidènehydrazine. Cet intermédiaire subit une cyclisation pour produire du this compound .
Méthodes de production industrielles : Dans les milieux industriels, la synthèse du this compound peut être optimisée en utilisant des réactions catalysées par des métaux de transition. Par exemple, une réaction catalysée par l'acétate de cuivre(II) peut être utilisée pour former la liaison N-N en présence d'oxygène comme oxydant terminal, ce qui donne des rendements élevés et des sous-produits minimes .
Analyse Des Réactions Chimiques
Types de réactions : Le 4-bromo-1H-indazole subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile.
Réactions d'oxydation et de réduction : Le cycle indazole peut subir une oxydation et une réduction dans des conditions spécifiques.
Réactifs et conditions courants :
Substitution nucléophile : Des réactifs tels que l'hydrure de sodium ou le carbonate de potassium dans des solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO) sont couramment utilisés.
Oxydation : Des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont employés.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, une substitution nucléophile avec une amine peut produire des dérivés de 4-amino-1H-indazole .
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de dérivés d'indazole plus complexes.
Biologie : Il sert de sonde dans les études biochimiques pour étudier les activités enzymatiques et les interactions protéiques.
Médecine : Les dérivés du this compound ont montré un potentiel en tant qu'agents anticancéreux, anti-inflammatoires et antimicrobiens.
Industrie : Il est utilisé dans le développement de produits agrochimiques et de la science des matériaux.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. L'atome de brome améliore l'affinité de liaison du composé à ces cibles, conduisant à une modulation des voies biologiques. Par exemple, les dérivés du this compound peuvent inhiber l'activité de certaines kinases, affectant ainsi la signalisation cellulaire et la prolifération .
Composés similaires :
1H-indazole : Il n'a pas l'atome de brome, ce qui entraîne une réactivité et une activité biologique différentes.
4-chloro-1H-indazole : Il contient un atome de chlore au lieu d'un brome, ce qui peut entraîner des variations dans les propriétés chimiques et les effets biologiques.
2-bromo-1H-indazole : L'atome de brome est lié à la deuxième position, modifiant son comportement chimique et ses applications.
Unicité : Le this compound est unique en raison de la présence de l'atome de brome en position quatre, ce qui influence considérablement sa réactivité chimique et son activité biologique. Ce motif de substitution spécifique en fait un composé précieux en chimie médicinale et dans d'autres domaines de la recherche scientifique .
Comparaison Avec Des Composés Similaires
1H-Indazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Chloro-1H-Indazole: Contains a chlorine atom instead of bromine, which can lead to variations in chemical properties and biological effects.
2-Bromo-1H-Indazole: The bromine atom is attached to the second position, altering its chemical behavior and applications.
Uniqueness: 4-Bromo-1H-indazole is unique due to the presence of the bromine atom at the fourth position, which significantly influences its chemical reactivity and biological activity. This specific substitution pattern makes it a valuable compound in medicinal chemistry and other scientific research fields .
Propriétés
IUPAC Name |
4-bromo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIODOACRIRBPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625169 | |
| Record name | 4-Bromo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186407-74-9 | |
| Record name | 4-Bromo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-bromo-1H-indazole interact with Lactoperoxidase, and what are the implications?
A1: Research indicates that this compound acts as an inhibitor of Lactoperoxidase (LPO). The study determined the Ki value, a measure of binding affinity, for this interaction to be 104.21 µM. This inhibition of LPO, an enzyme with significant antimicrobial properties, suggests that this compound could potentially interfere with the natural defense system against microorganisms.
Q2: Have there been any computational studies on this compound, and what insights do they offer?
A2: Yes, this compound has been the subject of computational chemistry studies investigating its potential as a corrosion inhibitor. Researchers used Density Functional Theory (DFT) calculations to evaluate its electronic properties and reactivity parameters. These calculations provide insights into the molecule's interaction with metal surfaces and its potential efficacy as a corrosion inhibitor.
Q3: What is known about the Structure-Activity Relationship (SAR) of this compound derivatives with regard to antibacterial activity?
A3: A study exploring novel this compound derivatives as FtsZ inhibitors found that modifications to the core structure significantly influenced antibacterial activity. The introduction of specific substituents at different positions on the indazole ring led to variations in potency against Gram-positive and Gram-negative bacteria. This highlights the importance of SAR studies in optimizing the structure of this compound derivatives for enhanced antibacterial efficacy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
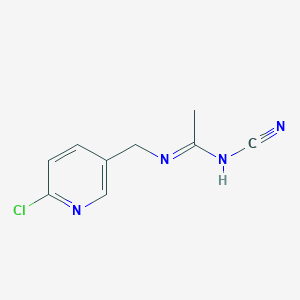
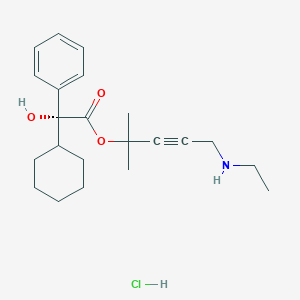
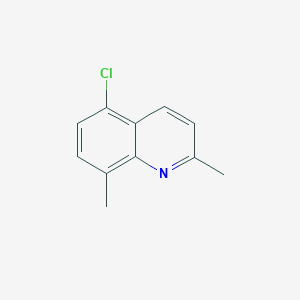

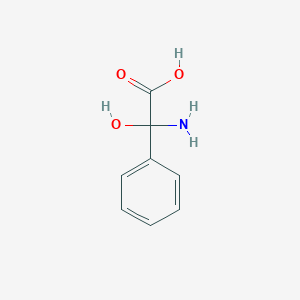
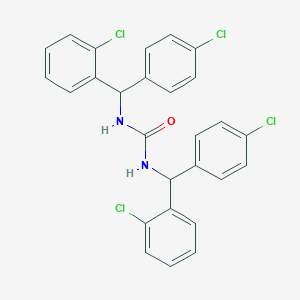
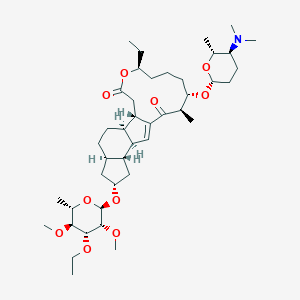
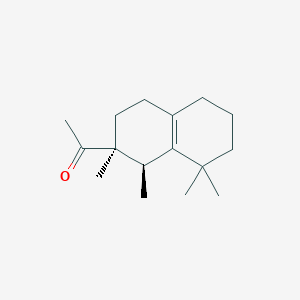
![Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B70864.png)
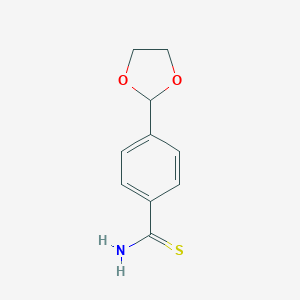
![1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B70868.png)
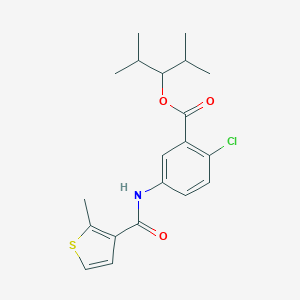
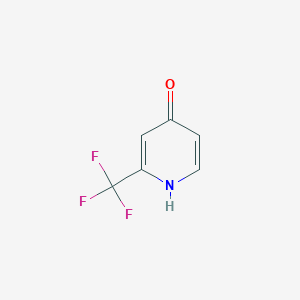
![Lanthanum tris[bis(trimethylsilyl)amide]](/img/structure/B70882.png)
